molecular formula C15H16N4O3S B10863254 N-(2,5-dimethoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

N-(2,5-dimethoxyphenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B10863254
M. Wt: 332.4 g/mol
InChI Key: LRQUNYGZXFOYCU-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic rings, hydrazine, and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide typically involves multiple steps:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.

    Introduction of the pyridylcarbonyl group: The hydrazinecarbothioamide is then reacted with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

    Attachment of the 2,5-dimethoxyphenyl group: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzoyl chloride under basic conditions to yield N-(2,5-dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of hydrazinecarbothioamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s hydrazine and thioamide groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The aromatic rings may also facilitate binding to hydrophobic pockets within target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a thioamide group.

    N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide: Similar structure but with different substituents on the aromatic rings.

Uniqueness

N-(2,5-Dimethoxyphenyl)-2-(4-pyridylcarbonyl)-1-hydrazinecarbothioamide is unique due to the presence of both hydrazine and thioamide functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups with the aromatic rings and pyridylcarbonyl moiety makes this compound particularly versatile for various applications.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea

InChI

InChI=1S/C15H16N4O3S/c1-21-11-3-4-13(22-2)12(9-11)17-15(23)19-18-14(20)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,18,20)(H2,17,19,23)

InChI Key

LRQUNYGZXFOYCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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